molecular formula C15H13BrN2O2 B5006267 N-benzyl-N'-(3-bromophenyl)ethanediamide

N-benzyl-N'-(3-bromophenyl)ethanediamide

Cat. No. B5006267
M. Wt: 333.18 g/mol
InChI Key: WEZMMIXETFWVED-UHFFFAOYSA-N
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Description

N-benzyl-N'-(3-bromophenyl)ethanediamide, also known as BPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPEA is a type of amide compound that is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(3-bromophenyl)ethanediamide in inducing apoptosis in cancer cells is not fully understood. However, it is believed that this compound inhibits the activity of proteasomes, which are responsible for the degradation of proteins in cells. This leads to the accumulation of misfolded proteins, which triggers the apoptosis pathway. This compound has also been shown to induce cell cycle arrest in cancer cells by activating the p53 tumor suppressor pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have good solubility in various solvents, which makes it a suitable candidate for drug delivery systems. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(3-bromophenyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good solubility. However, this compound is a relatively new compound, and its properties and applications are still being explored. The synthesis of this compound requires the use of hazardous reagents such as 3-bromobenzoyl chloride, which can pose a risk to researchers.

Future Directions

There are several future directions for research on N-benzyl-N'-(3-bromophenyl)ethanediamide. One potential area of research is the development of this compound-based drug delivery systems for the targeted delivery of anticancer drugs. Another area of research is the exploration of this compound as a building block for the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound in inducing apoptosis in cancer cells and its potential applications in other fields such as catalysis and material science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, material science, and catalysis. Its ease of synthesis, low toxicity, and good solubility make it a suitable candidate for drug delivery systems and the synthesis of novel organic materials. Further research is needed to fully understand the properties and applications of this compound and to explore its potential in various fields.

Synthesis Methods

The synthesis method of N-benzyl-N'-(3-bromophenyl)ethanediamide involves the reaction of benzylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylenediamine to obtain this compound. The overall reaction can be represented as follows:

Scientific Research Applications

N-benzyl-N'-(3-bromophenyl)ethanediamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In catalysis, this compound has been used as a ligand for various metal catalysts in organic synthesis.

properties

IUPAC Name

N-benzyl-N'-(3-bromophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-12-7-4-8-13(9-12)18-15(20)14(19)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZMMIXETFWVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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